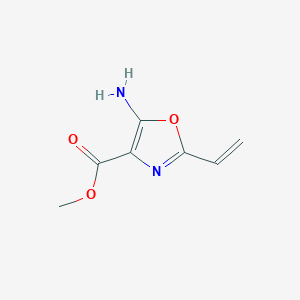
Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2-vinyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-vinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated carbonyl compound with an amine and a carboxylate source. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-amino-2-vinyloxazole-4-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 5-amino-2-vinyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amino and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring
科学的研究の応用
Methyl 5-amino-2-vinyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 5-amino-2-vinyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
類似化合物との比較
Similar Compounds
- Methyl 5-(1,2-dihydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 5-amino-2-vinyloxazole-4-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its vinyl and amino groups provide versatility in chemical reactions, making it a valuable compound for research and industrial purposes.
生物活性
Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxazole ring structure that contributes to its reactivity and biological activity. The compound has the following properties:
- Molecular Formula : C7H8N2O3
- Molecular Weight : Approximately 142.113 g/mol
- Density : Approximately 1.3 g/cm³
- Boiling Point : About 258.3 °C at 760 mmHg
The presence of an amino group allows for hydrogen bonding with biological targets, while the oxazole ring may facilitate π-π interactions, potentially modulating enzyme activity or receptor functions.
The biological activity of this compound can be attributed to its interactions with various biomolecules, including proteins and nucleic acids. The amino group enhances binding affinity through hydrogen bonding, while the electron-rich nature of the oxazole ring may allow for significant interactions with target sites within these biomolecules.
Target Pathways
Research indicates that compounds with oxazole derivatives can influence several biochemical pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting microbial growth through interaction with essential cellular components.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects, possibly through mechanisms that induce apoptosis or inhibit cell proliferation in cancerous cells.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
This data suggests that this compound could serve as a lead compound for developing new antimicrobial therapies.
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxicity in several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 8 |
| A549 | 12 |
The mechanism appears to involve the induction of apoptosis via mitochondrial pathways and the activation of caspases . Further research is needed to elucidate the specific molecular targets involved.
特性
CAS番号 |
63820-05-3 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC名 |
methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3H,1,8H2,2H3 |
InChIキー |
AJNJLAGIUKEHAH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(OC(=N1)C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















